molecular formula C23H23N3O4 B12146796 ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B12146796
M. Wt: 405.4 g/mol
InChI Key: IPWSQQSOVSLNTO-UHFFFAOYSA-N
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Description

Ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a unique structure combining an imidazole ring, a naphthofuran core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting with the preparation of the naphthofuran core. This can be achieved through cyclization reactions involving appropriate precursors. The imidazole ring is then introduced via nucleophilic substitution reactions, often using imidazole derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the naphthofuran core may interact with hydrophobic pockets in proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like benzimidazole and imidazo[1,2-a]pyridine share structural similarities and are used in similar applications.

    Naphthofuran derivatives: Compounds with a naphthofuran core, such as naphthofuran-2-carboxylic acid, exhibit comparable chemical properties.

Uniqueness

Ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is unique due to its combination of an imidazole ring and a naphthofuran core, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse scientific research and industrial applications.

Biological Activity

Chemical Structure and Properties

The compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • Structural Features : The molecule features an imidazole ring, a naphthoquinone structure, and an ester functional group, which may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structural motifs to ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exhibit significant antitumor properties. For example:

  • Mechanism of Action : Compounds that inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway have shown promise in suppressing tumor growth. This pathway is crucial for cell proliferation and survival, and its dysregulation is often implicated in cancer .

Antimicrobial Activity

Studies have also explored the antimicrobial potential of imidazole derivatives. The presence of the imidazole ring is known to enhance the antimicrobial activity of compounds against various pathogens:

  • In Vitro Studies : Compounds similar to our target have demonstrated activity against bacteria and fungi, indicating potential applications in treating infections .

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, some derivatives have been reported to inhibit enzymes linked to cancer metabolism.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor12.5
Compound BAntimicrobial15.0
Compound CEnzyme Inhibition8.0

Table 2: Structural Characteristics

PropertyValue
Molecular Weight306.35 g/mol
LogP2.45
Solubility (in water)Low

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of imidazole-containing compounds in xenograft models, it was found that certain derivatives significantly reduced tumor size when administered at low doses. The study highlighted the importance of the imidazole moiety in enhancing bioavailability and therapeutic effect .

Case Study 2: Antimicrobial Properties

A series of compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the side chain significantly affected antimicrobial potency, suggesting a structure-activity relationship that could be exploited for drug development .

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl 5-hydroxy-4-(3-imidazol-1-ylpropyliminomethyl)-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C23H23N3O4/c1-3-29-23(28)19-15(2)30-22-17-8-5-4-7-16(17)21(27)18(20(19)22)13-24-9-6-11-26-12-10-25-14-26/h4-5,7-8,10,12-14,27H,3,6,9,11H2,1-2H3

InChI Key

IPWSQQSOVSLNTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCCN4C=CN=C4)C

Origin of Product

United States

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